REACTION_CXSMILES
|
[CH2:1]([C:3]([NH2:12])([CH2:10][CH3:11])[CH2:4][NH:5][C:6]([CH3:9])([CH3:8])[CH3:7])[CH3:2].[CH2:13]([C:15]([CH2:17][CH3:18])=O)[CH3:14].[OH-:19].[Na+].[CH:21](Cl)(Cl)Cl>>[C:6]([N:5]1[CH2:21][C:15]([CH2:17][CH3:18])([CH2:13][CH3:14])[NH:12][C:3]([CH2:10][CH3:11])([CH2:1][CH3:2])[C:4]1=[O:19])([CH3:7])([CH3:9])[CH3:8] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C(CNC(C)(C)C)(CC)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C(=O)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)N1C(C(NC(C1)(CC)CC)(CC)CC)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 52% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |